Cas no 727975-83-9 (2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde)

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aldehyde compound featuring an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethoxyphenyl group and a formyl functional group at the 2- and 3-positions, respectively, along with a methyl group at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of the aldehyde group allows for further functionalization via condensation or nucleophilic addition reactions, while the dimethoxyphenyl moiety enhances solubility and potential bioactivity. Its rigid fused-ring system contributes to stability, and the compound is particularly useful in the development of pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents. The methyl substitution at the 6-position may influence metabolic stability and selectivity in drug design applications.
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde structure
727975-83-9 structure
Product Name:2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:727975-83-9
MF:C17H16N2O3
MW:296.320544242859
MDL:MFCD04117113
CID:3030048
Update Time:2025-07-02

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-二甲氧苯基)-6-甲基-3-咪唑并[3,2-A]吡啶甲醛
    • ZINC01527719
    • 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-IMIDAZO[1,2-A]-PYRIDINE-3-CARBALDEHYDE
    • 2-(3,4-dimethoxyphenyl)-6-methyl-3-imidazo[3,2-a]pyridinecarboxaldehyde
    • 2-(3,4-dimethoxyphenyl)-6-methyl-imidazo[3,2-a]pyridine-3-carbaldehyde
    • 2-(3,4-dimethoxyphenyl)-6-methylimidazo[3,2-a]pyridine-3-carbaldehyde
    • 2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-(3,4-Dimethoxyphenyl)-6-methylimidazo-[1,2-a]pyridine-3-carbaldehyde
    • CEB97583
    • STK504149
    • 2-(3,4-dimethoxy-phenyl)-6-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
    • 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • MDL: MFCD04117113
    • Inchi: 1S/C17H16N2O3/c1-11-4-7-16-18-17(13(10-20)19(16)9-11)12-5-6-14(21-2)15(8-12)22-3/h4-10H,1-3H3
    • InChI Key: IFFIYUJDNXUGFW-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C1=C(C=O)N2C=C(C)C=CC2=N1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 392
  • XLogP3: 3.5
  • Topological Polar Surface Area: 52.8

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>

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Additional information on 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Comprehensive Analysis of 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727975-83-9)

The compound 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727975-83-9) is a structurally unique molecule that has garnered significant attention in pharmaceutical and organic chemistry research. Its imidazo[1,2-a]pyridine core is a privileged scaffold known for its diverse biological activities, making it a hotspot for drug discovery. Researchers are increasingly exploring its potential applications in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors, aligning with current trends in precision medicine.

One of the most searched questions in scientific forums is: "What are the synthetic routes for 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde?". This compound is typically synthesized via multicomponent reactions (MCRs) or Pd-catalyzed cross-coupling, methods highly valued for their atom economy. The presence of the 3-carbaldehyde group offers a versatile handle for further derivatization, enabling the creation of libraries for high-throughput screening (HTS).

In the context of green chemistry, a trending topic in 2024, this compound's synthesis has been optimized to reduce hazardous byproducts. Computational studies using AI-driven retrosynthesis tools (e.g., AlphaFold Chemistry) have proposed novel pathways with higher yields, addressing the demand for sustainable methodologies. Such advancements resonate with the industry's shift toward ESG (Environmental, Social, and Governance) compliance.

The dimethoxyphenyl moiety in this molecule is particularly noteworthy. It mimics natural lignin derivatives, sparking interest in bio-based materials research. Recent publications highlight its role in designing fluorescent probes for cellular imaging, a field growing rapidly due to the need for real-time diagnostics. This aligns with the surge in searches for "small-molecule imaging agents" and "theragnostic compounds".

From a commercial perspective, 727975-83-9 is cataloged by major suppliers like Sigma-Aldrich and TCI America, with purity grades exceeding 98%. Analytical data (e.g., HPLC, NMR) confirm its stability under ambient conditions, a critical factor for logistics. Patent landscapes reveal its inclusion in IP-protected drug candidates, particularly for neurodegenerative diseases—a trending focus area given the aging global population.

In summary, 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde exemplifies the intersection of medicinal chemistry and materials science. Its adaptability to structure-activity relationship (SAR) studies and compliance with green chemistry principles ensure its relevance in cutting-edge research. For labs seeking high-quality reference standards or building blocks, this compound offers a compelling profile backed by robust scientific literature.

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